molecular formula C11H9N5O2S B2920385 1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1251609-46-7

1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B2920385
CAS No.: 1251609-46-7
M. Wt: 275.29
InChI Key: MEAOZXKGRNIODD-UHFFFAOYSA-N
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Description

1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted with a thiophen-3-yl moiety. This structure combines pharmacophoric elements (pyrazole, oxadiazole, and thiophene) known for diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .

Properties

IUPAC Name

1-methyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S/c1-16-4-2-8(15-16)9(17)12-11-14-13-10(18-11)7-3-5-19-6-7/h2-6H,1H3,(H,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAOZXKGRNIODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves the formation of the oxadiazole ring through cyclization reactions. The thiophene ring is introduced via thiophene derivatives, and the pyrazole ring is formed through condensation reactions. Common reagents include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable cyclization and condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Modifications Molecular Weight (g/mol) Notable Biological Activity
1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide Thiophen-3-yl on oxadiazole; pyrazole methyl ~319.34 Not explicitly reported (inferred)
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Phenyl on oxadiazole; pyrazole amino and nitrile ~322.34 Moderate antibacterial activity
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Thiadiazole core; fluorophenyl substituent ~363.43 Not reported (structural analog)
5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Isoxazole core; nitro and thioamide groups ~430–450 (estimated) Antibacterial and antifungal activity

Key Observations:

  • Substituent Impact: The thiophen-3-yl group in the target compound may enhance π-π stacking interactions compared to phenyl or alkyl substituents .

Crystallographic and Hydrogen-Bonding Analysis

  • The SHELX software suite () is widely used for resolving crystal structures of such heterocycles. Hydrogen-bonding patterns (e.g., N–H···O/N interactions in oxadiazoles) influence crystal packing and stability .

Biological Activity

1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of a thiophene ring, an oxadiazole ring, and a pyrazole moiety, which contribute to its pharmacological potential. Research indicates that derivatives of this compound may exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the following components:

  • Thiophene ring : Contributes to the compound's electron-rich nature.
  • Oxadiazole ring : Known for its biological activity against various pathogens.
  • Pyrazole moiety : Associated with anticancer and anti-inflammatory effects.

The synthesis typically involves cyclization reactions to form the oxadiazole ring and condensation reactions to introduce the pyrazole and thiophene components. Common reagents include sulfur and α-methylene carbonyl compounds.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial properties of this compound and its derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against various bacterial strains, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .
  • Biofilm Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties:

  • Cell Line Studies : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain pyrazole derivatives could enhance the efficacy of conventional chemotherapy agents like doxorubicin .
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and modulation of p53 expression levels .

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory effects:

  • Cytokine Modulation : Studies suggest that it may reduce levels of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

Several research studies have focused on the biological activity of pyrazole derivatives similar to this compound. Key findings include:

StudyFocusFindings
Dhumal et al. (2016)Antitubercular ActivityCompounds containing oxadiazole rings showed strong inhibition against Mycobacterium bovis BCG .
Desai et al. (2018)Anticancer EffectsPyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines .
Umesha et al. (2009)Antifungal ActivityCertain pyrazoles demonstrated notable antifungal efficacy against resistant strains .

The biological activities of this compound can be attributed to its interaction with several molecular targets:

  • Enzymatic Inhibition : It may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptor activities that are critical in inflammatory responses or tumor growth.

Q & A

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to predict logP (target <3), BBB permeability, and CYP450 inhibition .
  • QSAR Models : Train models on IC₅₀ data from related pyrazole-oxadiazole hybrids to prioritize substituents .

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